

effect of additives on nickel tungsten coating properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel;tungsten

Cat. No.: B12642603

[Get Quote](#)

Technical Support Center: Nickel-Tungsten (Ni-W) Coating

This technical support center provides researchers, scientists, and development professionals with detailed troubleshooting guides and frequently asked questions regarding the electrodeposition of nickel-tungsten coatings. The focus is on understanding and resolving common issues related to the use of additives and their effects on final coating properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of saccharin in a Ni-W plating bath?

A1: Saccharin ($C_7H_5NO_3S$) is a widely used multifunctional additive in nickel and nickel-alloy plating primarily for its ability to reduce internal stress and refine grain size.^[1] In Ni-W and Ni-W-P systems, its key effects include:

- **Stress Reduction:** Saccharin is highly effective at reducing the high tensile stress that is often inherent in electrodeposited nickel alloys. It can significantly lower the likelihood of cracking and improve the mechanical stability of the coating.^{[1][2]} The addition of saccharin can change the internal stress of nickel deposits from tensile to compressive.^[2]
- **Hardness and Wear Resistance:** By refining the grain structure, saccharin increases the microhardness of the coating.^{[2][3]} For instance, in one study on Ni-W-P coatings, increasing

saccharin from 0 to 6 g/L raised the microhardness from 530.5 to 630.5 HV.[3] This enhancement in hardness also contributes to improved wear resistance.[3]

- **Grain Refinement:** It acts as a grain refiner, leading to a smoother and more compact deposit.[1] The resulting nanocrystalline or microcrystalline structure is a key reason for the observed increase in hardness.
- **Corrosion Resistance:** The addition of saccharin in optimal amounts (typically 2-4 g/L) has been shown to improve the corrosion resistance of Ni-W-P coatings.[3] This is demonstrated by a shift to a more noble corrosion potential and a significant decrease in corrosion current density.[3]
- **Compositional Changes:** Saccharin can also influence the co-deposition of alloying elements. In some cases, its addition has been observed to slightly increase the weight percentage of both tungsten and phosphorus in the final coating.[3]

Q2: How does a surfactant like Sodium Dodecyl Sulfate (SDS) affect Ni-W coatings?

A2: Sodium Dodecyl Sulfate (SDS) is an anionic surfactant used as a wetting agent in electroplating baths. Its primary function is to reduce the surface tension of the electrolyte at the cathode-solution interface. This leads to several beneficial effects:

- **Prevention of Pitting:** During electrodeposition, hydrogen gas bubbles can form and adhere to the cathode surface, blocking metal deposition and causing defects like pinholes and pits. [4] SDS reduces surface tension, which facilitates the detachment of these hydrogen bubbles, ensuring a more uniform and defect-free coating.[4][5]
- **Grain Refinement:** By adsorbing onto the cathode surface, SDS can influence the nucleation and growth process, leading to a finer, more refined grain structure.[6][7]
- **Improved Surface Morphology:** The use of SDS generally results in a more uniform, compact, and smooth coating surface by preventing defects and promoting even crystal growth.[5][8] In some nickel-based systems, SDS has been shown to help create a homogeneous surface.[8]
- **Enhanced Hardness:** A denser, finer-grained coating, free from pitting, typically exhibits higher microhardness. Studies on similar nickel alloy systems have shown that adding SDS

up to an optimal concentration increases coating hardness.[5]

Q3: What causes high internal stress in Ni-W coatings and how can it be mitigated?

A3: High internal stress is a common issue in Ni-W electrodeposition, often leading to cracking, peeling, and reduced fatigue life of the coated part. The primary causes are:

- **Hydrogen Evolution:** Vigorous hydrogen evolution at the cathode can lead to the incorporation of hydrogen into the deposit, causing embrittlement and high tensile stress.[9][10]
- **High Current Density:** Operating at excessively high current densities can lead to rapid, disordered deposition and increased defect accumulation, which elevates residual stress.[11][12]
- **Lattice Mismatch:** The incorporation of larger tungsten atoms into the nickel lattice creates strain, contributing to internal stress.[10]
- **Organic Impurities:** Breakdown products from other organic additives can be incorporated into the deposit, increasing stress and brittleness.[4][13]

Mitigation strategies focus on both bath chemistry and operating parameters:

- **Use of Stress Relievers:** The most effective method is to add specific organic compounds to the bath.
 - **Saccharin:** This is the most common and effective stress reducer, capable of changing stress from tensile to compressive.[1][2][14]
 - **2-Butyne-1,4-diol:** This compound has also been shown to significantly reduce internal stress in high tungsten content Ni-W alloys.[11]
- **Control Operating Parameters:**
 - **Current Density:** Optimize the current density. While higher densities can increase tungsten content, they also increase stress; finding a balance is crucial.[11][12]

- Temperature: Increasing the bath temperature can sometimes lower stress by reducing the effects of hydrogen evolution.[15]
- Bath Purification: Regularly treat the plating solution with activated carbon to remove harmful organic decomposition products that can increase stress and brittleness.[4]

Troubleshooting Guide

Problem	Possible Causes	Recommended Solutions & Actions
Poor Adhesion (Coating is peeling or flaking)	<p>1. Improper Substrate Preparation: Surface is contaminated with oils, grease, or oxides.[4][16]</p> <p>2. Incorrect Bath Parameters: pH or temperature are outside the optimal range.[4][17]</p> <p>3. Passivated Substrate: The surface of an inert metal (like stainless steel) was not properly activated.[4]</p>	<p>1. Strengthen Pre-treatment: Ensure a thorough cleaning process, including alkaline degreasing, rinsing, acid etching/activation, and final rinsing before plating.[16][18]</p> <p>2. Verify Bath Conditions: Check and adjust the bath pH and temperature to the recommended specifications for your process.[17]</p> <p>3. Activate Inert Surfaces: For substrates like stainless steel, use an appropriate pre-plating step, such as a Wood's nickel strike, to ensure good adhesion.</p>
Brittle & Cracked Coating	<p>1. High Internal Stress: Caused by high current density, hydrogen evolution, or lack of stress-reducing additives.[9][11]</p> <p>2. Organic Impurities: Accumulation of breakdown products from brighteners or other additives.[4][13]</p> <p>3. Incorrect Alloy Composition: Phosphorus content in chemical nickel plating being too low can increase brittleness.[4]</p>	<p>1. Reduce Internal Stress: Add a stress reliever like saccharin (0.5-2.0 g/L) or 1,4-butyne diol (0.05-0.1 g/L).[4][11]</p> <p>Optimize (often by lowering) the current density.[12]</p> <p>2. Purify the Plating Bath: Perform a batch treatment with activated carbon (2-5 g/L) to adsorb organic impurities.[4]</p> <p>3. Control Bath Chemistry: Analyze and maintain the concentration of all bath components, including the sources of nickel and tungsten, within their specified ranges.</p>
Pitted or Rough Surface	<p>1. Hydrogen Bubble Adhesion: Hydrogen bubbles are sticking</p>	<p>1. Add a Wetting Agent: Introduce a surfactant like</p>

to the part during plating.[4]2.

Solid Particulates in Bath: Contamination from dust, anode sludge, or precipitated salts.[4][17]3. High pH: Can cause the precipitation of nickel hydroxide $[\text{Ni}(\text{OH})_2]$, which settles on the part.[19]4. Excessive Current Density: "Burning" at high-current-density areas (edges, corners) can cause roughness.[16]

Sodium Dodecyl Sulfate (SDS) (~0.05 g/L) to reduce surface tension and help dislodge hydrogen bubbles.[4][5]2.

Improve Filtration: Implement continuous filtration with a fine filter ($\leq 5 \mu\text{m}$) and periodically clean the tank.[4]3. Adjust pH:

Lower the pH to the optimal range (e.g., 3.5-4.5 for some baths) using dilute sulfuric acid to prevent $\text{Ni}(\text{OH})_2$ formation.

[4]4. Optimize Current Density: Reduce the current density or improve agitation to prevent burning. Use a Hull cell to determine the optimal current density range.[17]

Low Tungsten Content

1. Incorrect Operating Parameters: Bath pH, temperature, or current density are not in the optimal range for tungsten co-deposition.[18][20]2. Depleted Bath Components: The concentration of sodium tungstate or the complexing agent (e.g., citrate) is too low.[21]3. Slow Ion Diffusion: Insufficient agitation can lead to depletion of tungstate ions near the cathode surface.[20]

1. Verify and Adjust Parameters: Check that pH, temperature, and current density are within the process window. The relationship between these factors and W% can be complex, so refer to established data for your bath type.[11][18][20]2. Analyze and Replenish Bath: Perform a chemical analysis of the plating solution and make necessary additions of sodium tungstate and complexing agents.[21]3. Increase Agitation: Ensure moderate and consistent agitation (e.g., mechanical stirring or solution

pumping) to improve mass transport to the cathode.

Data Presentation: Effect of Additives on Coating Properties

The following tables summarize quantitative data from studies on the effect of common additives in nickel alloy plating.

Table 1: Effect of Saccharin on Ni-W-P Coating Properties[3] (Data extracted from a study on Ni-W-P coatings electrodeposited on copper substrates)

Saccharin (g/L)	Microhardness (HV)	Wt. % W	Wt. % P	Corrosion Potential (V vs. SCE)	Corrosion Current ($\mu\text{A}/\text{cm}^2$)
0	530.5	28.68	8.29	-0.332	23.81
2	-	-	-	-	-
4	-	-	-	-0.247	3.282
6	630.5	30.45	8.66	-0.287	6.560

Table 2: Illustrative Effect of Surfactant (SDS) on Ni-Co-P Coating Properties[5] (Data from a study on Ni-Co-P coatings, demonstrating the typical effect of a surfactant)

SDS (g/L)	Porosity (pores/cm ²)	Microhardness (HV _{0.5})
0	-	~318
0.05	~0.45	~375
0.10	0.23	408.4
0.15	~0.35	~390
0.20	~0.50	~360

Experimental Protocols & Visualizations

Standard Protocol for Ni-W Electrodeposition

This section provides a general methodology for depositing a Ni-W alloy coating from a sulfamate-citrate bath.^[18]

1. Substrate Pre-treatment:

- **Mechanical Polishing:** If necessary, polish the substrate (e.g., copper) to the desired surface finish.
- **Degreasing:** Ultrasonically clean the substrate in ethanol, followed by an alkaline cleaning solution.
- **Rinsing:** Rinse thoroughly with deionized (DI) water between each step.
- **Acid Activation (Etching):** Dip the substrate in a dilute acid solution (e.g., 10% H₂SO₄) to remove any surface oxides and activate the surface.
- **Final Rinse:** Rinse with DI water immediately before placing in the plating bath.

2. Bath Composition & Operating Parameters:

- **Electrolyte Composition:**
 - Nickel Sulfamate (Ni(SO₃NH₂)₂·4H₂O): ~16.5 g/L
 - Sodium Tungstate (Na₂WO₄·2H₂O): ~30 g/L
 - Sodium Citrate (Na₃C₆H₅O₇·2H₂O): ~90 g/L (as complexing agent)
- **Anode:** Use soluble, depolarized nickel anodes.
- **Operating Conditions:**
 - pH: 6.0 - 7.0 (Adjust with dilute sulfuric acid or ammonia)
 - Temperature: 50 - 60 °C

- Cathodic Current Density: 30 - 50 mA/cm² (3-5 A/dm²)
- Agitation: Moderate mechanical or magnetic stirring (~800 rpm).[\[18\]](#)

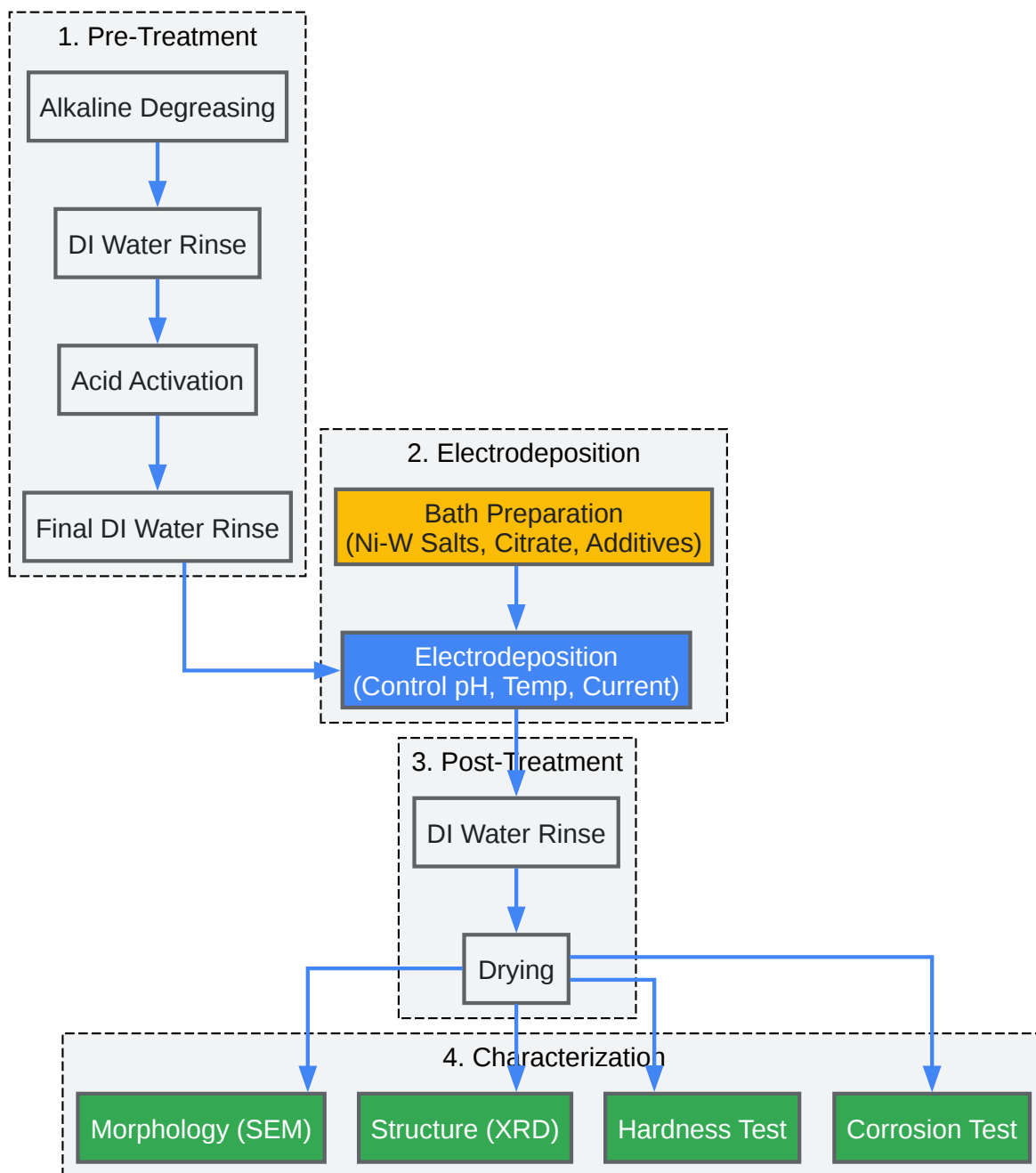
3. Electrodeposition & Post-Treatment:

- Immerse the activated substrate into the bath and apply the specified current density for the required time to achieve the target thickness (e.g., >20 µm).
- After plating, immediately rinse the coated substrate with DI water.
- Dry the sample using a stream of compressed air or in a low-temperature oven.

4. Key Characterization Techniques:

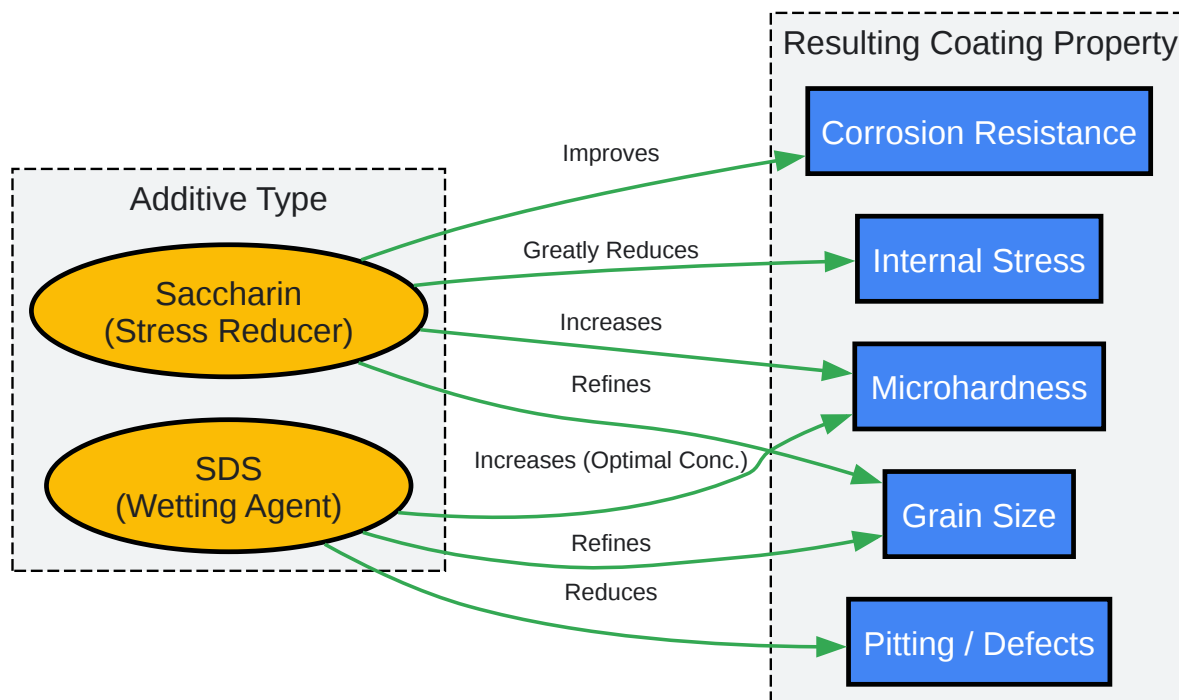
- Surface Morphology: Scanning Electron Microscopy (SEM).
- Composition: Energy-Dispersive X-ray Spectroscopy (EDS).
- Phase Structure: X-ray Diffraction (XRD).
- Mechanical Properties: Vickers or Knoop Microhardness Testing.
- Corrosion Resistance: Potentiodynamic polarization in a suitable corrosive medium (e.g., 3.5% NaCl solution).

Diagrams



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Ni-W coating deposition and characterization.



Logical Effects of Key Additives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electrochem.org [electrochem.org]
- 2. graphyonline.com [graphyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Problems and Troubleshooting Methods of Nickel Electroplating - Industry knowledge [superbheater.com]

- 5. Study on the Effects of Additives on the Performance of Ni–Co–P Alloy Coatings Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljmsrr.com [journaljmsrr.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sodium dodecyl sulfate and different SiC quantities on electrodeposited Ni-Co alloy coatings | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Common Nickel Plating Problems and Solutions [electroplatingmachines.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Electroplating Problems and Their Solutions [chemresearchco.com]
- 17. proplate.com [proplate.com]
- 18. sterc.org [sterc.org]
- 19. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [effect of additives on nickel tungsten coating properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12642603#effect-of-additives-on-nickel-tungsten-coating-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com